

# 1-(Piperidin-4-ylmethyl)piperidine CAS number and molecular weight

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## Compound of Interest

Compound Name: 1-(Piperidin-4-ylmethyl)piperidine

Cat. No.: B1601614

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## Technical Guide: 1-(Piperidin-4-ylmethyl)piperidine

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **1-(Piperidin-4-ylmethyl)piperidine**, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and plausible synthetic routes, with a focus on providing actionable experimental protocols. While specific biological data for this compound is limited in publicly available literature, this guide explores the known pharmacological landscape of structurally similar piperidine derivatives to infer potential biological activities and signaling pathway interactions. All quantitative data is presented in structured tables for clarity, and relevant synthetic and conceptual biological pathways are visualized using Graphviz diagrams.

### Chemical Identity and Physicochemical Properties

**1-(Piperidin-4-ylmethyl)piperidine**, also known as 1,4'-methylenedipiperidine, is a saturated heterocyclic compound featuring two piperidine rings linked by a methylene bridge. Its unique structural arrangement provides a valuable scaffold for the development of novel therapeutic agents.

Table 1: Chemical Identifiers and Physicochemical Properties

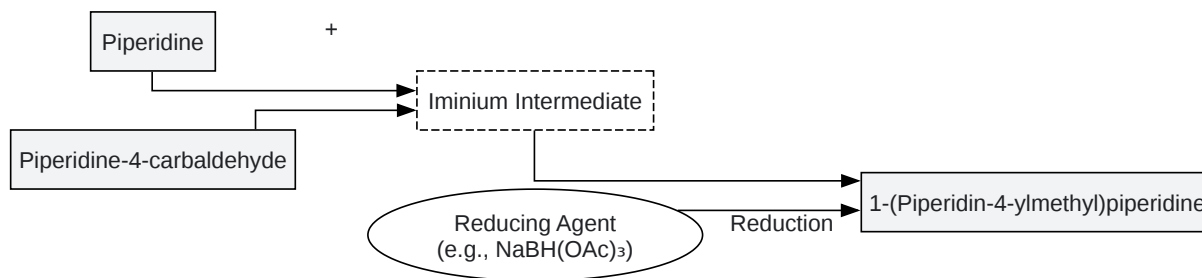
Property	Value	Reference(s)
CAS Number	32470-52-3	[1]
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub>	[1]
Molecular Weight	182.31 g/mol	[1]
IUPAC Name	1-(piperidin-4-ylmethyl)piperidine	[1]
Synonyms	1,4'-methylenedipiperidine, 1-(4-Piperidinylmethyl)piperidine	[1]
Predicted XLogP3	1.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]

## Synthesis of 1-(Piperidin-4-ylmethyl)piperidine

The synthesis of **1-(Piperidin-4-ylmethyl)piperidine** can be achieved through various established organic chemistry methodologies. Reductive amination is a particularly effective and widely used strategy for the formation of the C-N bond linking the two piperidine rings.

### Proposed Synthetic Pathway: Reductive Amination

A plausible and efficient route for the synthesis of **1-(Piperidin-4-ylmethyl)piperidine** involves the reductive amination of piperidine with 4-(aminomethyl)piperidine. This method offers high yields and operational simplicity.



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Caption: Proposed synthetic workflow for **1-(Piperidin-4-ylmethyl)piperidine**.

## Detailed Experimental Protocol: Reductive Amination

This protocol is a general procedure based on established methods for the reductive amination of piperidines and can be adapted for the synthesis of the title compound.

Materials:

- Piperidine-4-carbaldehyde (1.0 eq)
- Piperidine (1.1 eq)
- Sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>) (1.5 eq)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl acetate/Methanol/Triethylamine)

## Procedure:

- To a solution of piperidine-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen), add piperidine (1.1 eq).
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 30°C.
- Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate/methanol with 1% triethylamine) to afford the pure **1-(Piperidin-4-ylmethyl)piperidine**.
- Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Peaks/Signals
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ (ppm): ~2.8-3.0 (m), ~2.2-2.8 (m), ~1.2-1.8 (m)
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ (ppm): ~60-65, ~55-60, ~54-58, ~45-50, ~24-32
Mass Spec (EI)	m/z: 182 ( $\text{M}^+$ ), fragments corresponding to the loss of piperidine and methylene-piperidine moieties.

Note: The predicted NMR data is based on the analysis of structurally similar compounds. Actual experimental values may vary.

## Potential Biological Activity and Signaling Pathways

While specific biological targets and signaling pathways for **1-(Piperidin-4-ylmethyl)piperidine** are not extensively documented, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of piperidine are known to interact with a wide range of receptors and enzymes, suggesting potential therapeutic applications for the title compound.

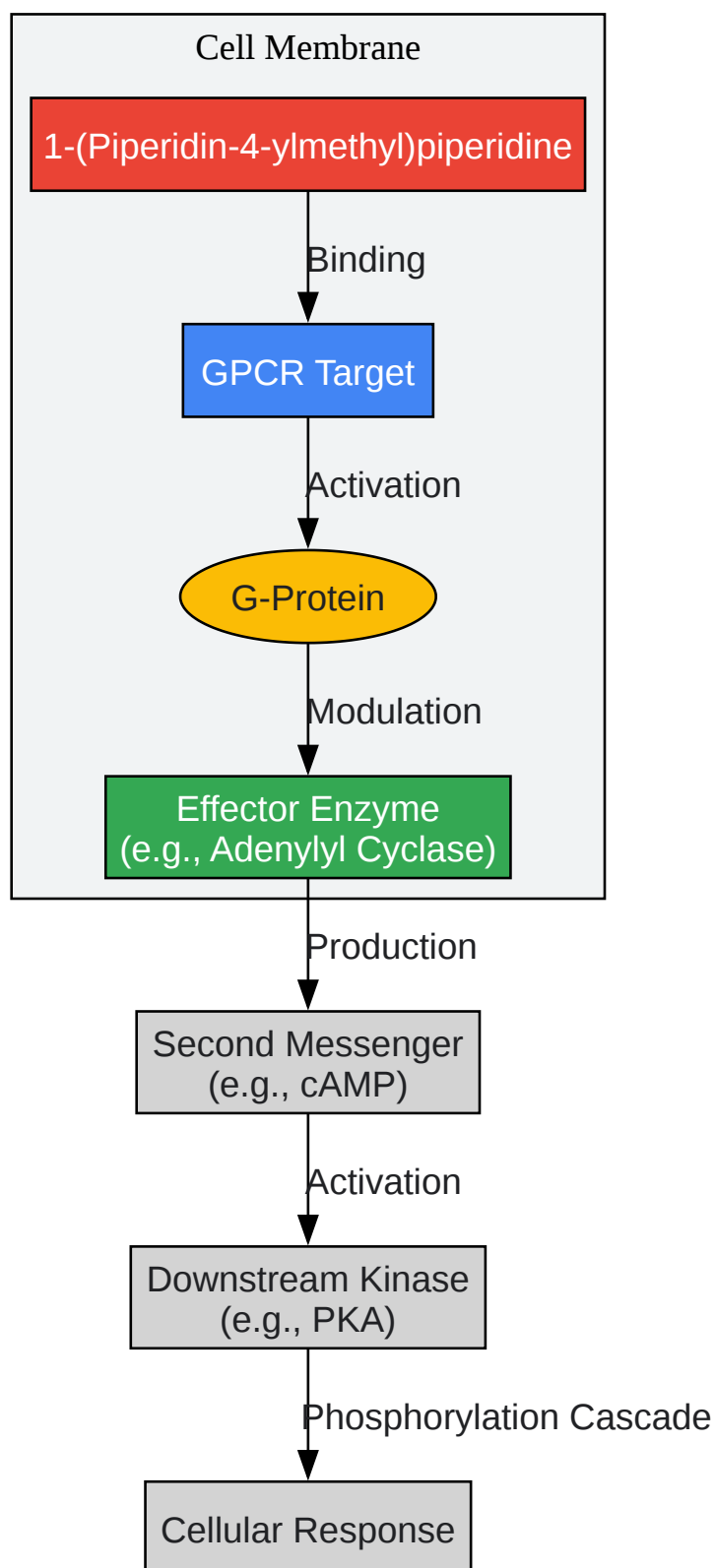
## Inferred Biological Targets

Based on the activities of structurally related N-alkylated piperidines and bis-piperidine compounds, potential biological targets for **1-(Piperidin-4-ylmethyl)piperidine** could include:

- G-protein coupled receptors (GPCRs): Many piperidine-containing drugs target GPCRs, including opioid, dopamine, and serotonin receptors.
- Ion Channels: Substituted piperidines have been shown to modulate the activity of various ion channels.
- Enzymes: The piperidine moiety can serve as a scaffold for the design of enzyme inhibitors, such as those targeting proteases or kinases.

## Conceptual Signaling Pathway Modulation

The interaction of **1-(Piperidin-4-ylmethyl)piperidine** with a hypothetical GPCR target could initiate a downstream signaling cascade. The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by a piperidine-based ligand.



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Caption: Conceptual GPCR signaling pathway potentially modulated by the compound.

## Conclusion

**1-(Piperidin-4-ylmethyl)piperidine** is a compound with a well-defined chemical structure and accessible synthetic routes. While its specific biological functions remain to be fully elucidated, the prevalence of the piperidine scaffold in a wide array of pharmacologically active molecules suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery programs. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research into the synthesis, characterization, and biological evaluation of this intriguing molecule. Further studies are warranted to identify its specific molecular targets and to explore its therapeutic potential.

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## References

- 1. rsc.org [rsc.org]
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